molecular formula C14H17FN2O B7864521 2-(3-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone

2-(3-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone

Cat. No.: B7864521
M. Wt: 248.30 g/mol
InChI Key: LAUFENUNVSYYHQ-WCQYABFASA-N
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Description

2-(3-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C14H17FN2O and its molecular weight is 248.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone , also referred to as (3-Fluorophenyl)(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone, is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a fluorinated phenyl group and a hexahydropyrrolo moiety. The molecular formula is C15H18FN2OC_{15}H_{18}FN_2O with a molecular weight of approximately 262.32 g/mol. Its structural features suggest potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit moderate to good antimicrobial activity . For instance, compounds in related classes have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundActivityMIC (μg/mL)
Compound AStaphylococcus aureus16.4
Compound BEscherichia coli12.5
Compound CKlebsiella pneumoniae18.0

These findings suggest that the compound could be further explored for its potential as an antimicrobial agent in clinical applications .

Anti-inflammatory Effects

In vitro studies have demonstrated that certain derivatives possess anti-inflammatory properties that may surpass those of traditional anti-inflammatory agents like curcumin. The mechanism appears to involve inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation .

Case Study: A study involving a series of synthesized compounds showed that one derivative exhibited an IC50 value of 10 μM against TNF-α production in macrophages, indicating significant anti-inflammatory potential.

Neuroprotective Properties

The compound has also been evaluated for its neuroprotective effects, particularly in the context of Alzheimer's disease. Inhibitory activity against acetylcholinesterase (AChE) was noted, which is crucial for managing cholinergic deficits associated with neurodegenerative diseases.

CompoundAChE Inhibition IC50 (μM)
This compound0.466
Control (Donepezil)0.050

This data indicates that the compound could serve as a lead for developing new treatments for Alzheimer's disease .

Properties

IUPAC Name

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(3-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c15-12-3-1-2-10(6-12)7-14(18)17-5-4-11-8-16-9-13(11)17/h1-3,6,11,13,16H,4-5,7-9H2/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUFENUNVSYYHQ-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)C(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)C(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.